N-(3-Acetyl-phenyl)-3-(morpholine-4-sulfonyl)-benzamide
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Overview
Description
N-(3-Acetyl-phenyl)-3-(morpholine-4-sulfonyl)-benzamide is a synthetic organic compound that belongs to the class of sulfonyl benzamides. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Acetyl-phenyl)-3-(morpholine-4-sulfonyl)-benzamide typically involves the following steps:
Formation of the Acetyl Phenyl Intermediate: The starting material, 3-acetyl aniline, undergoes a reaction with a sulfonyl chloride derivative in the presence of a base such as triethylamine to form the sulfonyl intermediate.
Coupling with Morpholine: The sulfonyl intermediate is then reacted with morpholine under reflux conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Acetyl-phenyl)-3-(morpholine-4-sulfonyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(3-Acetyl-phenyl)-3-(morpholine-4-sulfonyl)-benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Acetyl-phenyl)-3-(morpholine-4-sulfonyl)-benzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to, inhibiting their activity.
Pathways Involved: The inhibition of these targets can lead to downstream effects on cellular pathways, potentially resulting in therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
N-(3-Acetyl-phenyl)-3-(morpholine-4-sulfonyl)-benzamide: can be compared with other sulfonyl benzamides such as:
Uniqueness
Structural Differences: The presence of the morpholine ring in this compound distinguishes it from other similar compounds.
Chemical Properties: These structural differences can lead to variations in chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-14(22)15-4-2-6-17(12-15)20-19(23)16-5-3-7-18(13-16)27(24,25)21-8-10-26-11-9-21/h2-7,12-13H,8-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAMORHRAJGTNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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